

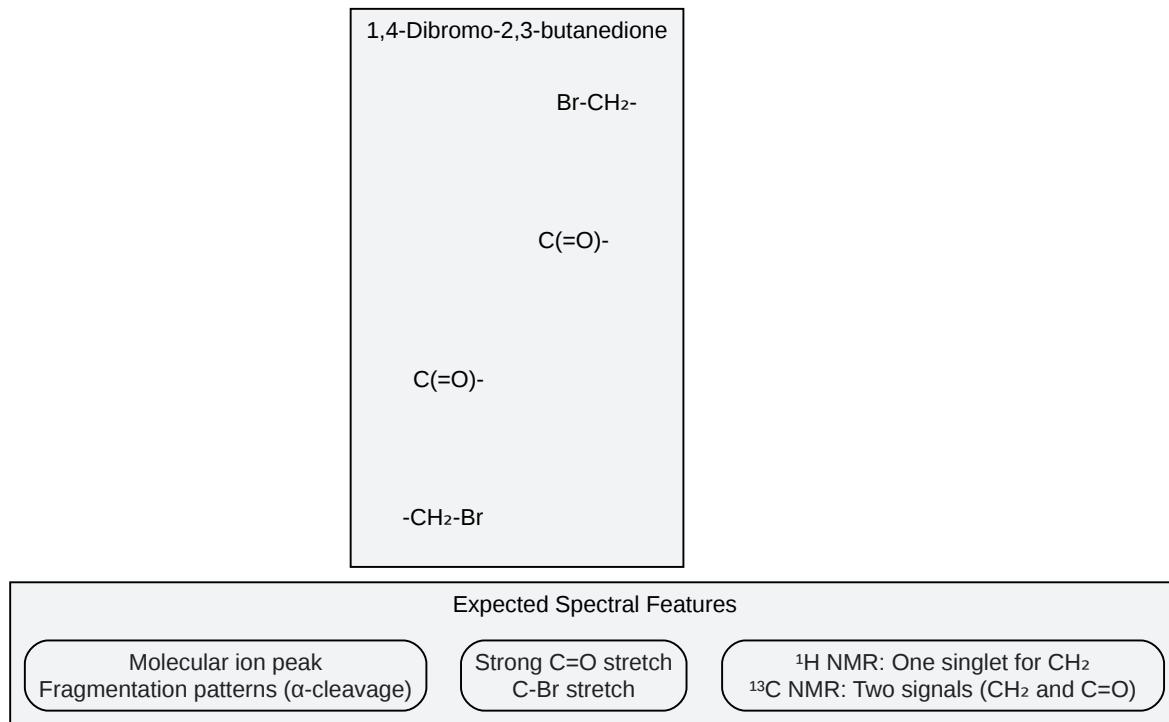
Spectral Analysis of 1,4-Dibromo-2,3-butanedione: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dibromo-2,3-butanedione

Cat. No.: B1217914


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **1,4-dibromo-2,3-butanedione** (CAS No: 6305-43-7), a reactive α -diketone utilized in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and fragmentation patterns. This document is intended to serve as a valuable resource for professionals in research and development.

Molecular Structure and Spectroscopic Overview

1,4-Dibromo-2,3-butanedione possesses a symmetrical structure with two carbonyl groups and two brominated methylene groups. This symmetry significantly influences its spectral characteristics. The key structural features to be analyzed are the chemical environments of the protons and carbons, the vibrational modes of the carbonyl and C-Br bonds, and the molecule's fragmentation under electron ionization.

[Click to download full resolution via product page](#)

Figure 1: Molecular Structure and Corresponding Spectral Features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **1,4-dibromo-2,3-butanedione**.

¹H NMR Spectral Data

Due to the molecule's symmetry, the four protons of the two methylene groups are chemically equivalent, resulting in a single resonance in the ¹H NMR spectrum.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.5	Singlet	4H	Br-CH ₂ -C=O

Note: The exact chemical shift can vary depending on the solvent and spectrometer frequency. The value presented is a typical approximation for protons alpha to a carbonyl and a bromine atom.

¹³C NMR Spectral Data

The ¹³C NMR spectrum is also simplified by the molecular symmetry, showing only two distinct carbon signals.

Chemical Shift (δ) ppm	Assignment
~35	CH ₂ Br
~190	C=O

Note: These are estimated chemical shifts based on typical values for α -haloketones and diketones.

Infrared (IR) Spectroscopy

The IR spectrum of **1,4-dibromo-2,3-butanedione** is characterized by strong absorptions corresponding to the carbonyl and carbon-bromine bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1720	Strong	C=O stretch (α -diketone)
~1280	Medium	CH ₂ wag
~650	Medium-Strong	C-Br stretch

Note: The peak positions are approximate and can be influenced by the sampling method (e.g., KBr pellet, Nujol mull).

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

m/z	Relative Intensity	Proposed Fragment
242, 244, 246	Low	$[M]^+$ (Molecular ion)
163, 165	Medium	$[M - Br]^+$
121, 123	High	$[BrCH_2CO]^+$
93, 95	High	$[CH_2Br]^+$
42	High	$[C_2H_2O]^+$

Note: The presence of bromine isotopes (^{79}Br and ^{81}Br in an approximate 1:1 ratio) leads to ion clusters with a characteristic M , $M+2$, and for dibrominated fragments, $M+4$ pattern.

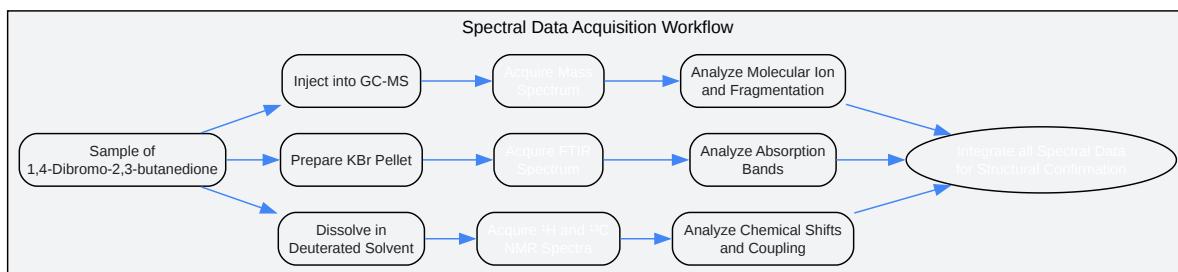
Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented.

NMR Spectroscopy

A sample of **1,4-dibromo-2,3-butanedione** (5-10 mg) is dissolved in a deuterated solvent (e.g., $CDCl_3$, 0.5-1.0 mL) in an NMR tube. The spectrum is recorded on a spectrometer, such as a Varian A-60 (60 MHz for 1H NMR) or a higher field instrument. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared Spectroscopy


For solid samples, an IR spectrum can be obtained using the KBr pellet method. A small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a transparent pellet. The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry

Mass spectra are typically obtained using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI). The sample is introduced into the instrument, ionized by a high-energy electron beam, and the resulting fragments are separated based on their mass-to-charge ratio.

Experimental Workflow

The general workflow for the spectral analysis of **1,4-dibromo-2,3-butanedione** is outlined below.

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for spectral analysis.

- To cite this document: BenchChem. [Spectral Analysis of 1,4-Dibromo-2,3-butanedione: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1217914#1-4-dibromo-2-3-butanedione-spectral-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com